molecular formula C22H22N2O2S B2838231 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 831234-76-5

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2838231
CAS No.: 831234-76-5
M. Wt: 378.49
InChI Key: IIDVHQYDEWRQCD-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a complex organic compound with a unique structure that includes both methoxyphenyl and tetrahydroquinazolinethione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxyphenyl isocyanate with 4-methoxyphenylamine under controlled conditions to form the intermediate product. This intermediate is then subjected to cyclization and thiolation reactions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce tetrahydroquinazoline derivatives .

Scientific Research Applications

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is unique due to its specific combination of methoxyphenyl and tetrahydroquinazolinethione groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-25-17-12-10-16(11-13-17)24-20-9-4-3-8-19(20)22(27)23-21(24)15-6-5-7-18(14-15)26-2/h5-7,10-14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDVHQYDEWRQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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